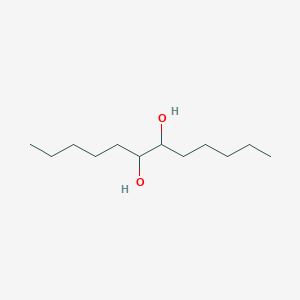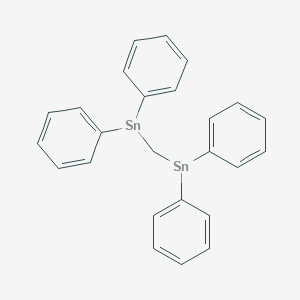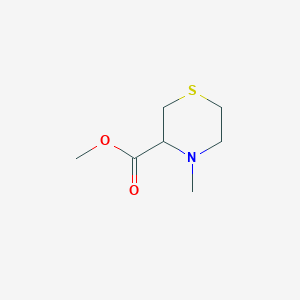
Methyl 4-methylthiomorpholine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methylthiomorpholine-3-carboxylate is a chemical compound with the molecular formula C7H13NO3S It is a derivative of morpholine, a heterocyclic amine, and contains a thiomorpholine ring substituted with a methyl group and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methylthiomorpholine-3-carboxylate typically involves the reaction of 4-methylthiomorpholine with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, increased safety, and higher yields. The use of automated systems ensures consistent product quality and reduces the risk of human error.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-methylthiomorpholine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group on the thiomorpholine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Substitution: Alkyl halides or acyl chlorides; reactions are usually conducted in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiomorpholine derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-methylthiomorpholine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-methylmorpholine-3-carboxylate: Similar structure but lacks the sulfur atom, leading to different chemical properties and reactivity.
4-Methylmorpholine 4-oxide: Contains an oxygen atom instead of sulfur, resulting in different oxidation states and reactivity.
2-Methylmorpholine: Lacks the carboxylate ester group, affecting its solubility and chemical behavior.
Uniqueness
Methyl 4-methylthiomorpholine-3-carboxylate is unique due to the presence of both the thiomorpholine ring and the carboxylate ester group. This combination imparts distinct chemical properties, such as increased reactivity towards oxidation and the ability to participate in a wider range of chemical reactions compared to its analogs.
Propiedades
| 91828-90-9 | |
Fórmula molecular |
C7H13NO2S |
Peso molecular |
175.25 g/mol |
Nombre IUPAC |
methyl 4-methylthiomorpholine-3-carboxylate |
InChI |
InChI=1S/C7H13NO2S/c1-8-3-4-11-5-6(8)7(9)10-2/h6H,3-5H2,1-2H3 |
Clave InChI |
RQNROZRONWQQCH-UHFFFAOYSA-N |
SMILES canónico |
CN1CCSCC1C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



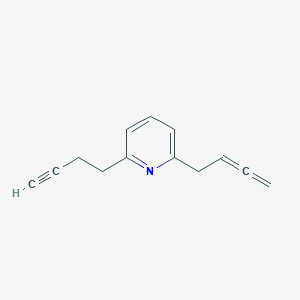

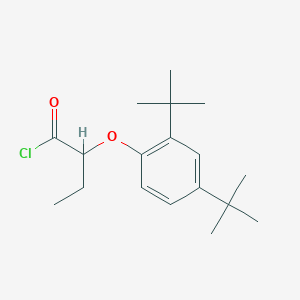
![N-{2-[4-(Piperidine-1-sulfonyl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B14361704.png)
